1-benzhydryl-N-methylazetidin-3-amine

Catalog No.
S661765
CAS No.
69159-49-5
M.F
C17H20N2
M. Wt
252.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzhydryl-N-methylazetidin-3-amine

CAS Number

69159-49-5

Product Name

1-benzhydryl-N-methylazetidin-3-amine

IUPAC Name

1-benzhydryl-N-methylazetidin-3-amine

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

InChI

InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3

InChI Key

FQFKVNTZBGKHLL-UHFFFAOYSA-N

SMILES

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Medicinal Chemistry:

  • Studies have explored 1-benzhydryl-N-methylazetidin-3-amine as a building block for the synthesis of novel drug candidates. Its structure incorporates an azetidine ring, a common motif found in various biologically active molecules. Researchers have investigated its potential for developing new drugs targeting diverse therapeutic areas, including:
    • Anticonvulsants: A 2013 study published in the journal "Medicinal Chemistry Research" evaluated a series of derivatives containing the 1-benzhydryl-N-methylazetidin-3-amine scaffold for anticonvulsant activity. The results showed promising potential for further development [].
    • Antidepressants: A 2011 study published in "European Journal of Medicinal Chemistry" explored the synthesis and antidepressant activity of derivatives containing the 1-benzhydryl-N-methylazetidin-3-amine core. The study identified compounds exhibiting moderate antidepressant-like effects, warranting further investigation [].

1-benzhydryl-N-methylazetidin-3-amine is an organic compound characterized by its unique molecular structure, which includes a benzhydryl group and an azetidine ring. Its molecular formula is C18H22N2, and it has a molecular weight of approximately 266.38 g/mol. The compound features a nitrogen atom in the azetidine ring that is substituted with a methyl group, contributing to its chemical reactivity and biological activity. The presence of the benzhydryl moiety enhances its lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and organic synthesis .

  • Oxidation: This compound can undergo oxidation using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
  • Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, yielding reduced amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to various substituted derivatives .

These reactions are essential for modifying the compound's functional groups to create derivatives with specific properties.

Research indicates that 1-benzhydryl-N-methylazetidin-3-amine exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
  • Antiviral Activity: Preliminary investigations suggest that it may possess antiviral properties, although further research is necessary to establish its efficacy against specific viral pathogens .
  • Therapeutic Potential: Ongoing studies are exploring its potential as a therapeutic agent for various diseases, particularly in drug discovery contexts .

The synthesis of 1-benzhydryl-N-methylazetidin-3-amine typically involves several steps:

  • Formation of Azetidine Ring: The initial step often includes the reaction of benzhydryl chloride with N-methylazetidine in the presence of a base.
  • Purification: The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
  • Alternative Methods: Recent advancements include one-pot synthesis methods that allow for efficient production with minimal steps .

These synthetic routes are crucial for producing this compound for research and industrial applications.

1-benzhydryl-N-methylazetidin-3-amine serves various applications across multiple fields:

  • Pharmaceuticals: It acts as an intermediate in synthesizing drugs and pharmaceutical agents due to its unique structural features.
  • Agrochemicals: The compound is also utilized in developing agrochemical products.
  • Specialty Chemicals: Its versatility makes it suitable for creating specialty chemicals used in various industrial processes .

Interaction studies indicate that 1-benzhydryl-N-methylazetidin-3-amine can bind to specific molecular targets, modulating their activity. These interactions are critical for understanding its biological effects and therapeutic potential. Research has focused on elucidating the mechanisms through which this compound affects receptor binding and enzyme activity, paving the way for further pharmacological investigations .

Several compounds share structural similarities with 1-benzhydryl-N-methylazetidin-3-amine, including:

Compound NameStructural FeaturesUnique Aspects
1-benzhydryl-N,N-dimethylazetidin-3-amineContains two methyl groups on nitrogenEnhanced lipophilicity and reactivity
1-benzhydryl-N-benzyl-N-methylazetidin-3-amineSubstituted with a benzyl groupPotentially different biological activities
1-benzhydryl-N,N-diisopropylazetidin-3-amineContains two isopropyl groups on nitrogenUnique steric effects influencing reactivity
1-methylazetidin-3-amineLacks benzhydryl groupSimpler structure, different properties

These compounds highlight the unique characteristics of 1-benzhydryl-N-methylazetidin-3-amine while demonstrating how variations in substitution can affect their chemical behavior and biological activity .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for the structural elucidation of 1-benzhydryl-N-methylazetidin-3-amine. Both proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance provide complementary information about the molecular structure and connectivity [1].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-benzhydryl-N-methylazetidin-3-amine displays characteristic signals that unambiguously confirm the presence of all structural components. The aromatic protons of the benzhydryl group appear as multiplets in the range of 7.44-7.15 parts per million, consistent with the presence of two phenyl rings [1]. The benzhydryl proton, positioned at the junction of the two aromatic rings, resonates as a singlet at approximately 4.42-4.44 parts per million, reflecting its unique chemical environment [1].

The azetidine ring protons exhibit characteristic coupling patterns. The methylene protons adjacent to the ring nitrogen appear in the range of 3.42-3.45 parts per million, while the methine proton at the 3-position shows chemical shifts between 2.40-2.88 parts per million [1]. The N-methyl substituent generates a distinctive signal at 2.95-3.11 parts per million, appearing as either a singlet or doublet depending on exchange conditions [1].

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbons of the benzhydryl group resonate in the typical aromatic region between 127.1-142.3 parts per million [1]. The benzhydryl carbon, bearing the two phenyl substituents, appears at 78.3-78.7 parts per million, characteristic of tertiary carbons adjacent to aromatic systems [1].

The azetidine ring carbons display distinctive chemical shifts reflecting their four-membered ring environment. The methylene carbons adjacent to nitrogen resonate at 59.0-59.2 parts per million, while the carbon bearing the methylamino group appears in the range of 51.5-55.3 parts per million [1]. The N-methyl carbon generates a signal at approximately 38.3 parts per million [1].

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in 1-benzhydryl-N-methylazetidin-3-amine through characteristic vibrational frequencies. The spectrum exhibits several diagnostic absorption bands that confirm the molecular structure [2] [3].

The secondary amine functionality generates a characteristic nitrogen-hydrogen stretching vibration in the range of 3200-3400 wavenumbers. This broad absorption band confirms the presence of the N-methylamino group [2]. Aromatic carbon-hydrogen stretching vibrations appear at 3030-3090 wavenumbers, while aliphatic carbon-hydrogen stretches are observed at 2850-2980 wavenumbers [3].

The aromatic carbon-carbon double bond stretches appear at 1580-1620 wavenumbers, confirming the presence of the phenyl rings. Carbon-nitrogen stretching vibrations are observed in the 1200-1350 wavenumber region, while nitrogen-hydrogen bending vibrations appear at 1550-1650 wavenumbers [4]. Aromatic carbon-hydrogen bending vibrations generate strong absorptions in the 700-900 wavenumber region [4].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight determination and fragmentation patterns for structural confirmation of 1-benzhydryl-N-methylazetidin-3-amine. The molecular ion peak appears at mass-to-charge ratio 252.16, corresponding to the calculated molecular weight [5].

Collision cross section measurements using ion mobility spectrometry provide additional structural information. The protonated molecular ion exhibits a predicted collision cross section of 157.9 square angstroms, while sodium and potassium adducts show values of 161.6 and 160.5 square angstroms, respectively [5]. These values reflect the three-dimensional structure and compactness of the molecule in the gas phase.

Common fragmentation patterns include loss of water from the protonated molecular ion, generating a fragment at mass-to-charge ratio 235.16. The formation of acetate and formate adducts during electrospray ionization produces ions at 311.18 and 297.16, respectively [5]. These adduct formations are characteristic of compounds containing basic nitrogen atoms.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 1-benzhydryl-N-methylazetidin-3-amine reveals electronic transitions characteristic of aromatic systems. The compound exhibits absorption maxima in the ultraviolet region due to π-π* transitions of the phenyl rings [6]. The benzhydryl chromophore typically shows absorption around 250-300 nanometers, while the nitrogen lone pairs may contribute to n-π* transitions at longer wavelengths [6].

The molar absorption coefficients for related compounds with similar chromophoric systems range from 25,000 to 35,000 per molar per centimeter, indicating strong electronic transitions [6]. The presence of the electron-donating nitrogen atoms may cause bathochromic shifts in the absorption maxima compared to simple benzhydryl compounds.

Crystallographic Analysis

Single crystal X-ray diffraction analysis represents the gold standard for absolute structural determination of 1-benzhydryl-N-methylazetidin-3-amine. While specific crystallographic data for this exact compound are not readily available in the literature, related azetidine derivatives provide insights into expected structural parameters [7] [8].

Crystal Packing and Intermolecular Interactions

Azetidine derivatives typically crystallize in various space groups depending on their substitution patterns and intermolecular interactions. The presence of both aromatic rings and nitrogen-containing functionality suggests the possibility of π-π stacking interactions between phenyl rings and hydrogen bonding involving the secondary amine [7].

Related benzhydryl-substituted heterocycles often exhibit triclinic or monoclinic crystal systems. The bulky benzhydryl group can influence crystal packing by creating steric hindrance that affects molecular orientation in the crystal lattice [8]. Hydrogen bonding patterns involving the N-methylamino group are likely to play a crucial role in determining the overall crystal structure.

Molecular Geometry and Conformational Analysis

The azetidine ring in 1-benzhydryl-N-methylazetidin-3-amine is expected to adopt a puckered conformation to relieve ring strain inherent in four-membered rings [9]. The degree of puckering depends on substituent effects and crystal packing forces. The benzhydryl group, due to its steric bulk, likely influences the preferred conformation of the azetidine ring.

Bond lengths and angles within the azetidine ring are characteristic of strained four-membered systems. Carbon-nitrogen bond lengths typically range from 1.46-1.48 angstroms, while carbon-carbon bonds are approximately 1.54 angstroms [10]. The endocyclic bond angles deviate significantly from ideal tetrahedral geometry due to ring strain.

Elemental Analysis and Molecular Formula Confirmation

Elemental analysis provides quantitative determination of carbon, hydrogen, and nitrogen content, confirming the molecular formula C₁₇H₂₀N₂ for 1-benzhydryl-N-methylazetidin-3-amine [5] [11].

Theoretical versus Experimental Values

The theoretical elemental composition for 1-benzhydryl-N-methylazetidin-3-amine is calculated as follows: carbon 80.92%, hydrogen 7.99%, nitrogen 11.09% [11]. High-resolution mass spectrometry confirms the exact molecular mass as 252.1626 atomic mass units, supporting the proposed molecular formula [5].

Combustion analysis typically shows experimental values within ±0.4% of theoretical values for pure compounds. Deviations beyond this range may indicate impurities, hydration, or incomplete combustion [12]. The relatively high carbon content reflects the significant aromatic character of the molecule.

Purity Assessment

Elemental analysis serves as a primary method for assessing compound purity. The presence of residual solvents or impurities from synthesis can be detected through deviations in elemental percentages. For pharmaceutical and research applications, purity levels of 95-98% are typically required [11] [13].

Thermogravimetric analysis can complement elemental analysis by detecting volatile impurities or solvent molecules that may not be apparent from combustion analysis alone. The thermal stability of 1-benzhydryl-N-methylazetidin-3-amine is expected to be moderate, with decomposition occurring above 200°C due to the strained azetidine ring system.

Computational Chemistry and Molecular Modeling

Computational chemistry methods provide valuable insights into the electronic structure, geometry optimization, and molecular properties of 1-benzhydryl-N-methylazetidin-3-amine that complement experimental characterization techniques [12] [14].

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis sets are commonly employed for geometry optimization and property prediction of azetidine derivatives [12] [14]. These calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties.

The computational approach typically involves initial geometry optimization to locate the global minimum energy conformation, followed by frequency calculations to confirm the stationary point nature and obtain thermodynamic properties [15]. The presence of the flexible benzhydryl group may result in multiple low-energy conformers that require systematic exploration.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding chemical reactivity and electronic properties [15]. The energy gap between these orbitals typically ranges from 3.5 to 5.5 electron volts for organic compounds of this type.

The highest occupied molecular orbital is likely localized on the nitrogen atoms and aromatic π-system, while the lowest unoccupied molecular orbital is predominantly associated with the aromatic rings [15]. These orbital characteristics influence the compound's ability to participate in electron transfer processes and chemical reactions.

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential calculations provide visualization of charge distribution and reactive sites within the molecule [14]. The nitrogen atoms in the azetidine ring and N-methyl group typically exhibit negative potential regions, indicating nucleophilic character, while aromatic carbons show more positive regions.

Global reactivity descriptors including electronegativity, chemical hardness, and electrophilicity index can be calculated from frontier orbital energies [15]. These parameters provide quantitative measures of molecular reactivity and stability that correlate with experimental observations.

Vibrational Frequency Calculations

Computational vibrational frequency analysis supports infrared spectroscopy assignments and provides theoretical predictions for comparison with experimental spectra [12]. Calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP) to account for anharmonicity and basis set limitations.

XLogP3

2.9

Wikipedia

N-(1-Benzhydrylazetidin-3-yl)-N-methylamine

Dates

Last modified: 08-15-2023

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